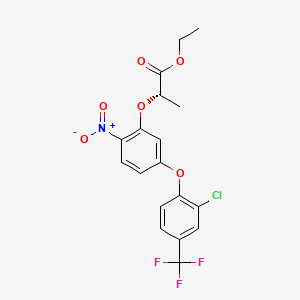
Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- is a complex organic compound characterized by its unique chemical structure. This compound is notable for its inclusion of a trifluoromethyl group, which imparts distinct chemical properties, and its stereochemistry, indicated by the (S)- configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The process may include steps such as purification through column chromatography and recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Propanoic acid, 2-[[[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]methylamino]oxy]-, 1-methylethyl ester .
- Propanoic acid, 2-[[[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]methylamino]oxy]-, 2-propen-1-yl ester .
Uniqueness
Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- is unique due to its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and contribute to its specific applications and effects.
特性
CAS番号 |
143502-46-9 |
|---|---|
分子式 |
C18H15ClF3NO6 |
分子量 |
433.8 g/mol |
IUPAC名 |
ethyl (2S)-2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate |
InChI |
InChI=1S/C18H15ClF3NO6/c1-3-27-17(24)10(2)28-16-9-12(5-6-14(16)23(25)26)29-15-7-4-11(8-13(15)19)18(20,21)22/h4-10H,3H2,1-2H3/t10-/m0/s1 |
InChIキー |
QAXOWKZLISCMBW-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)[C@H](C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


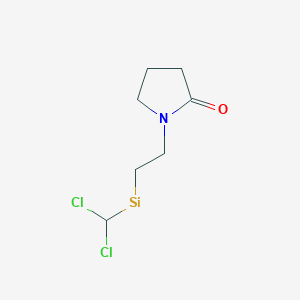
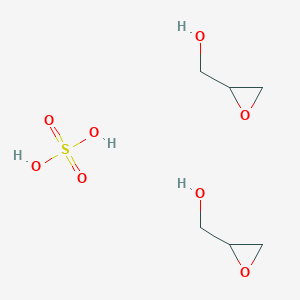
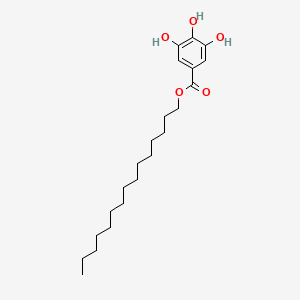
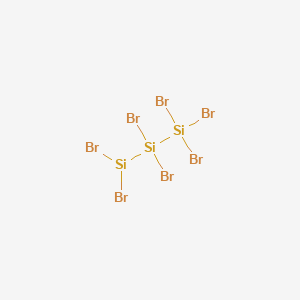
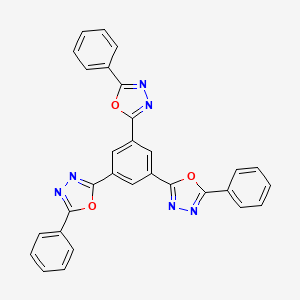
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
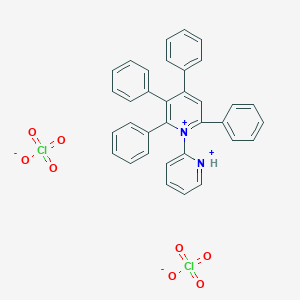
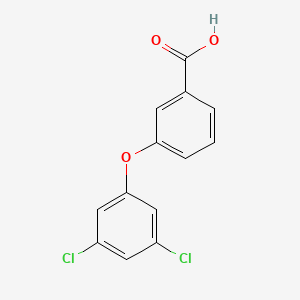
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
